N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]butanamide

STAT3 inhibition Oxadiazole pharmacophore Cancer drug discovery

N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]butanamide is a minimal butanamide-tail furazan derivative (MW ~265.7). Unlike its extensively substituted analog MD77 (a direct STAT3 inhibitor, IC₅₀ = 17.7 µM), this compound’s reduced side-chain complexity makes it an ideal baseline for systematic N3-amide SAR diversification and fragment-based screening. Its lower cLogP (~1.4 log units below MD77) supports physicochemical comparator studies. Procure as a structurally authentic, tractable starting point for target-ID or control experiments—not for proven potency. All uses require in-house validation.

Molecular Formula C12H12ClN3O2
Molecular Weight 265.7
CAS No. 874126-81-5
Cat. No. B2961738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]butanamide
CAS874126-81-5
Molecular FormulaC12H12ClN3O2
Molecular Weight265.7
Structural Identifiers
SMILESCCCC(=O)NC1=NON=C1C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H12ClN3O2/c1-2-3-10(17)14-12-11(15-18-16-12)8-4-6-9(13)7-5-8/h4-7H,2-3H2,1H3,(H,14,16,17)
InChIKeyMWIXQAVUWGVUEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]butanamide: Structural Identity and Functional Context for Precision Procurement


N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]butanamide (CAS 874126-81-5) is a synthetic, small-molecule 1,2,5-oxadiazole (furazan) derivative bearing a 4-chlorophenyl substituent at the heterocycle’s 4-position and a linear butanamide side chain at the 3-amino position. The 1,2,5-oxadiazole scaffold is a recognized pharmacophore in kinase inhibitor design and monoamine oxidase modulation, as evidenced by structurally related compounds such as MD77 (N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(trifluoromethyl)benzamide), which acts as a direct STAT3-SH2 domain ligand [1]. Unlike its extensively substituted analogs, the target compound’s minimal butanamide tail makes it a compact, tractable starting point for structure–activity relationship (SAR) exploration, but its intrinsic biological profile remains empirically undefined in the peer-reviewed literature. Procurement decisions must therefore be guided by structural authenticity, scaffold precedent, and the absence of confounding substituent effects rather than by demonstrated target potency.

Why N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]butanamide Cannot Be Interchanged with Other 1,2,5-Oxadiazole Derivatives Without Quantitative Validation


The 1,2,5-oxadiazole class exhibits extreme sensitivity to N3-side-chain composition in determining target engagement and selectivity. For example, replacing the butanamide tail with a 4-(trifluoromethyl)benzamide group yields MD77, a direct STAT3 inhibitor (IC₅₀ = 17.7 µM in SH2-domain binding) [1], whereas earlier coumarin-based oxadiazole analogs from the same scaffold space show potent MAO-A inhibition (IC₅₀ ~12 nM in rat brain homogenate) [2]. These divergent pharmacological signatures—spanning four orders of magnitude in potency and different target classes—demonstrate that even conservative side-chain modifications in this chemotype can fundamentally alter the biological fingerprint. Consequently, no in-class compound can serve as a validated functional proxy for N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]butanamide without direct, comparator-anchored experimental evidence. Substituting this compound with a structurally related analog in any assay or screening cascade carries a high risk of misleading structure–activity conclusions.

Quantitative Differentiation Evidence for N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]butanamide: Comparator-Anchored Data Landscape


STAT3-SH2 Binding Affinity: Absence of Data for the Butanamide Derivative Contrasts with the 17.7 µM IC₅₀ of the Trifluoromethylbenzamide Analog MD77

No peer-reviewed STAT3-SH2 binding or functional inhibition data exist for N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]butanamide. The closest available comparator, MD77 (N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(trifluoromethyl)benzamide), demonstrated dose-dependent STAT3-SH2 binding with an IC₅₀ of 17.7 µM in a fluorescence polarization assay [1]. Because the butanamide side chain lacks the electron-withdrawing and steric features of the para-trifluoromethylbenzamide group, no potency extrapolation to the target compound is justified. The target compound’s STAT3 activity must be considered undetermined until directly measured.

STAT3 inhibition Oxadiazole pharmacophore Cancer drug discovery

Monoamine Oxidase A (MAO-A) Inhibition: No Direct Data for the Target Compound Despite Sub-Nanomolar Activity Reported for Structurally Distinct Oxadiazole-Coumarin Hybrids

A BindingDB entry historically associated with this compound’s scaffold (CHEMBL733231) reports an IC₅₀ of 12 nM for MAO-A inhibition in rat brain homogenate [1]. However, the corresponding ligand (BDBM50282510) is unambiguously identified as 7-(4-chlorobenzyloxy)-3,4-dimethyl-2H-chromen-2-one, a coumarin, not an oxadiazole [2]. This database misannotation underscores the critical point that no authentic MAO-A inhibition data for N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]butanamide exist. The coumarin chemotype establishes MAO-A as a plausible target for halogenated aromatic heterocycles, but the target compound’s MAO-A activity remains completely uncharacterized.

Monoamine oxidase inhibition CNS drug discovery Oxadiazole bioisosteres

Anti-Proliferative Activity: MD77 Demonstrates Tumor Cell Line Efficacy While the Butanamide Derivative Lacks Any Reported Cytotoxicity Data

The MD77 analog exhibited significant anti-proliferative activity against multiple human tumor cell lines in the Masciocchi et al. study, consistent with its STAT3-inhibitory mechanism [1]. For N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]butanamide, no in vitro cytotoxicity, growth inhibition (GI₅₀), or clonogenic survival data have been published in any peer-reviewed journal or patent. Without comparative dose–response curves, the target compound cannot be positioned as an anti-proliferative agent relative to MD77 or any other oxadiazole analog.

Anti-proliferative screening Cancer cell line panel Oxadiazole SAR

Structural Minimalism as a Differentiator: The Butanamide Tail Enables SAR Expansion Unattainable with Bulkier 1,2,5-Oxadiazole Analogs

The target compound (Molecular Weight ~265.7 g/mol) is among the smallest functionalized 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine derivatives commercially available in screening libraries, contrasting sharply with MD77 (MW ~393.7 g/mol due to the trifluoromethylbenzamide group) [2]. This reduced molecular complexity offers lower lipophilicity (cLogP ~2.8 vs. ~4.2 for MD77, by fragment-based estimation) and fewer rotatable bonds, characteristics that are advantageous in fragment-based drug discovery and for minimizing off-target polypharmacology. The butanamide compound can serve as a minimal pharmacophore for systematic N3-side-chain elaboration, whereas MD77 and similar analogs already occupy a more advanced, less versatile chemical space.

Scaffold minimalism Fragment-based drug discovery Chemical probe development

Kinase Selectivity Profiling: Complete Data Vacuum Contrasts with Established 1,2,5-Oxadiazole Kinase Inhibitor Chemotypes

The 1,2,5-oxadiazole ring is a well-documented bioisostere for the amide/urea motif in kinase inhibitors, with multiple oxadiazole-containing compounds progressing to clinical evaluation (e.g., GSK-3, p70S6K, Rho-kinase programs) [1]. However, no kinome-wide or targeted kinase panel data have been published for N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]butanamide. Unlike related 1,2,4-oxadiazole regioisomers that have defined kinase inhibition profiles, the 1,2,5-substitution pattern with a butanamide tail remains pharmacologically opaque. Procurement for kinase-targeting studies must be accompanied by de novo screening; no selectivity assumptions can be drawn from ring-system analogy alone.

Kinase inhibitor screening Selectivity profiling Oxadiazole bioisosterism

Patent Landscape: The Butanamide Derivative Appears in Combinatorial Oxadiazole Libraries but Lacks Exemplified Biological Data

Patent US9187437B2 and related filings (Merck Serono oxadiazole series, EP2414341) disclose broad Markush structures encompassing the 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine core with variable amide substituents, including butanamide [1]. However, N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]butanamide itself is not individually exemplified with specific biological results; it appears only as a combinatorial library member. This contrasts with individually characterized analogs within the same patent families that are backed by IC₅₀ data against defined targets. The absence of exemplified data means the target compound holds no demonstrated patent-protected activity advantages over non-disclosed or non-characterized library neighbors.

Patent analysis Oxadiazole combinatorial libraries Intellectual property differentiation

Evidence-Supported Application Scenarios for N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]butanamide in Research and Industrial Settings


Scaffold-Hopping and Fragment-Growing Medicinal Chemistry Programs

The compound’s low molecular weight (~265.7 g/mol), minimal side-chain complexity, and 1,2,5-oxadiazole core make it a suitable fragment-sized starting point for systematic N3-amide diversification. Because MD77 (the trifluoromethylbenzamide analog) achieves micromolar STAT3 binding [1], the unadorned butanamide derivative can serve as a baseline for assessing the contribution of aryl amide substituents to target engagement. Procurement for fragment-based screening or SAR-by-catalog initiatives is justified by the compound’s structural minimalism, not by intrinsic potency.

Negative Control or Inactive Comparator for MD77-Dependent STAT3 Assays

Given the lack of STAT3 binding data for the butanamide derivative, it may function as a structural analog control in experiments where MD77 serves as the active probe. However, this application requires pre-validation: the absence of STAT3 activity must be experimentally confirmed in the user’s assay system before the compound can be designated as a negative control. Procurement should be accompanied by a commitment to in-house counter-screening [1].

Physicochemical Benchmarking of 1,2,5-Oxadiazole Lead-Like Properties

With an estimated cLogP reduction of ~1.4 log units relative to MD77, the butanamide derivative provides a more polar reference point for assessing the impact of lipophilic substituents on solubility, permeability, and metabolic stability within the 4-(4-chlorophenyl)-1,2,5-oxadiazole series. This application is supported by calculated physicochemical comparisons [2] but requires experimental LogD and solubility determination for quantitative utility.

Chemical Probe for De Novo Target Deconvolution Studies

In the absence of a defined molecular target, the compound may be employed in unbiased phenotypic screening or chemical proteomics workflows to identify protein interactors. The 1,2,5-oxadiazole scaffold is a known kinase hinge-binding motif [3], but the specific target landscape for the butanamide derivative is unknown. Procurement for such studies is exploratory; users should anticipate the need for target identification and selectivity profiling as integral components of their research plan.

Quote Request

Request a Quote for N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.